4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine
Overview
Description
4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring structure consisting of a thiophene ring and a pyrimidine ring
Mechanism of Action
Target of Action
4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine is a derivative of pyrimidines . Pyrimidines are known to display a range of pharmacological effects including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
As a pyrimidine derivative, it is likely to interact with its targets (inflammatory mediators) and inhibit their expression and activities . This inhibition can result in the reduction of inflammation.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to inflammation. The compound may inhibit the pathways involving prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . The downstream effects of this inhibition would be a reduction in the inflammatory response.
Pharmacokinetics
It is slightly soluble in water , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action would likely involve the inhibition of inflammatory mediators, leading to a reduction in inflammation .
Action Environment
It should be stored in a cool, dry place in tightly closed containers, away from oxidizing agents . This suggests that certain environmental conditions, such as temperature and exposure to oxidizing agents, could potentially affect the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-chloropyrimidine with 2,5-dimethylthiophene-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the thienopyrimidine ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide or ethanol, and catalysts like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents like sodium borohydride, solvents such as ethanol or methanol.
Major Products:
Substitution: Formation of substituted thienopyrimidines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential inhibitor of specific enzymes.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine can be compared with other thienopyrimidine derivatives, such as:
- 4-Chloro-5,6-dimethylthieno[2,3-D]pyrimidine
- 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-D]pyrimidine
- 4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-D]pyrimidine
These compounds share a similar core structure but differ in their substituents, which can influence their chemical properties and biological activities
Properties
IUPAC Name |
4-chloro-2,6-dimethylthieno[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-4-3-6-7(9)10-5(2)11-8(6)12-4/h3H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUOOVOXCKXKHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N=C2Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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